molecular formula C14H21N3O B13936969 3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide CAS No. 541529-25-3

3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B13936969
CAS No.: 541529-25-3
M. Wt: 247.34 g/mol
InChI Key: MFDDLAFDXLLGOR-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-methylpiperazin-1-yl group and two methyl groups at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylpiperazine to yield the desired benzamide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, where functional groups on the benzene ring or piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-(4-methylpiperazino)benzyl]benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the 4-methylpiperazin-1-yl group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

541529-25-3

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

InChI

InChI=1S/C14H21N3O/c1-11-4-5-13(10-12(11)2)14(18)15-17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18)

InChI Key

MFDDLAFDXLLGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN2CCN(CC2)C)C

Origin of Product

United States

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